molecular formula C25H31IN2O5Si B12328164 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-

Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-

Cat. No.: B12328164
M. Wt: 594.5 g/mol
InChI Key: LXUXWEIIYULGRT-XVQIHIMPSA-N
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Description

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The addition of the 5-iodo group and the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group modifies its chemical properties, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- typically involves multiple steps. The starting material is usually uridine, which undergoes deoxygenation at the 2’ position to form 2’-deoxyuridine. This intermediate is then protected at the 5’ position with a [(1,1-dimethylethyl)diphenylsilyl] group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.

Scientific Research Applications

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- involves its incorporation into nucleic acids. The presence of the 5-iodo group can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The silyl protecting group can also influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- lies in its specific modifications, which confer unique chemical properties and biological activities. The 5-iodo group and the silyl protecting group make it particularly useful in nucleic acid research and pharmaceutical development .

Properties

Molecular Formula

C25H31IN2O5Si

Molecular Weight

594.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C25H31IN2O5Si/c1-25(2,3)34(17-10-6-4-7-11-17,18-12-8-5-9-13-18)32-16-21-20(29)14-22(33-21)28-15-19(26)23(30)27-24(28)31/h4-13,19-22,29H,14-16H2,1-3H3,(H,27,30,31)/t19?,20-,21+,22+/m0/s1

InChI Key

LXUXWEIIYULGRT-XVQIHIMPSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)I)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)I)O

Origin of Product

United States

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